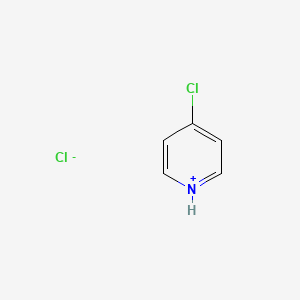
4-Chloropyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyridinium chloride is a useful research compound. Its molecular formula is C5H5Cl2N and its molecular weight is 150.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
4-Chloropyridinium chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs due to their biological activity.
- Synthesis of Antimicrobial Agents : The compound is used in the synthesis of antimicrobial agents, where it acts as a building block for more complex molecules. For instance, it can be transformed into 4-chloropyridine derivatives that exhibit potent antibacterial properties .
- Anticancer Compounds : Research has shown that this compound can be involved in the synthesis of compounds with anticancer activity. For example, derivatives synthesized from this compound have shown promise in inhibiting tumor growth in preclinical models .
Organic Synthesis
This compound is widely employed as a reagent in organic synthesis due to its ability to facilitate various chemical reactions.
- Catalysis : It is utilized as a catalyst in reactions such as the synthesis of fluorazone derivatives through one-pot pyrrolation/cyclization of anthranilic acids. This method allows for efficient production of complex organic compounds .
- Coupling Reactions : The compound has been reported to participate in coupling reactions with anilines, leading to the formation of valuable aromatic compounds. These reactions are crucial for developing new materials and pharmaceuticals .
Material Science
In material science, this compound has applications related to the development of functional materials.
- Photonic Materials : Studies indicate that complexes formed with this compound exhibit interesting photophysical properties, making them suitable for applications in solar cells and photodynamic therapy .
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, enhancing their applicability in various industrial sectors.
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by researchers demonstrated the effectiveness of this compound as a precursor for synthesizing new antimicrobial agents. The synthesized compounds were tested against several bacterial strains, showing significant inhibition rates compared to standard antibiotics.
Case Study 2: Development of Anticancer Drugs
In a collaborative research effort, scientists synthesized a series of anticancer compounds derived from this compound. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential therapeutic applications.
Table 1: Summary of Pharmaceutical Applications
| Application Type | Example Compounds | Biological Activity |
|---|---|---|
| Antimicrobial Agents | 4-Chloroquinoline | Bacterial inhibition |
| Anticancer Compounds | Pyridine Derivatives | Tumor growth inhibition |
Table 2: Organic Synthesis Applications
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Catalytic Synthesis | Catalyst for fluorazone derivatives | Efficient synthesis |
| Coupling Reactions | Reagent with anilines | Formation of aromatic products |
化学反応の分析
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridinium nitrogen and chlorine substituent activates the ring for nucleophilic attack, primarily at the 4-position.
Key Reactions:
-
Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 4-aminopyridine with >80% conversion .
-
Alkoxy Substitution : Treatment with sodium methoxide in methanol produces 4-methoxypyridine (67% yield) .
-
Thiol Substitution : Reacts with mercaptoacetic acid to form pyridylmercaptoacetic acid, a precursor to cephalosporin antibiotics .
Mechanism :
-
Deprotonation of the nucleophile (e.g., NH₃, RO⁻).
-
Attack at the 4-position, forming a Meisenheimer-like intermediate.
Cross-Coupling Reactions
4-Chloropyridinium chloride participates in metal-catalyzed coupling reactions, enabling C–N and C–C bond formation.
C–N Coupling with Aryl Amines:
A Cu(I)-supported catalyst facilitates coupling with 4-methoxyaniline under mild conditions (KHCO₃, 100°C), yielding 4-(4-methoxyphenylamino)pyridine (64% yield) .
| Catalyst | Base | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Cu(I)/cation-exchange resin | KHCO₃ | 64 | 23.6 |
| CuI | KHCO₃ | 8 | 2.9 |
| None | KHCO₃ | 0 | 0 |
Key Factors :
-
Catalyst stability and basicity of the medium influence yields .
-
Electron-rich amines exhibit higher reactivity due to enhanced nucleophilicity .
Reductive Dechlorination
Catalytic hydrogenation (H₂, Pd/C) selectively removes the chlorine substituent, yielding pyridine as the major product (95% purity) . Competing hydrogenolysis of the pyridinium ring is minimized under low-pressure conditions (<2 bar).
Electrophilic Substitution
Despite the electron-deficient ring, electrophilic reactions occur under controlled conditions:
-
Sulfenylation : Reacts with p-nitrobenzenesulfenyl chloride to form 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine .
-
Nitration : Requires fuming HNO₃ at 0°C, yielding 4-chloro-3-nitropyridine (55% yield) .
Thermal Decomposition
At temperatures >200°C, this compound undergoes sublimation followed by decomposition, releasing HCl and forming polymeric byproducts .
Comparative Reactivity
This compound exhibits distinct reactivity compared to analogs:
| Compound | Reactivity with NH₃ (Yield %) | Preferred Reaction Site |
|---|---|---|
| This compound | 80 | 4-position |
| 2-Chloropyridine | 45 | 2-position |
| 3-Chloropyridine | <10 | 3-position |
Structural Insights
X-ray crystallography (COD ID: 7051495) reveals a monoclinic lattice (space group P 1 21/m 1) with hydrogen-bonding networks stabilizing the chloride counterion. The planar pyridinium ring facilitates π-π stacking in catalytic intermediates .
特性
分子式 |
C5H5Cl2N |
|---|---|
分子量 |
150.00 g/mol |
IUPAC名 |
4-chloropyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChIキー |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
正規SMILES |
C1=C[NH+]=CC=C1Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















